4-{Methyl[(methylcarbamoyl)methyl]sulfamoyl}butanoic acid
Overview
Description
4-{Methyl[(methylcarbamoyl)methyl]sulfamoyl}butanoic acid is a chemical compound with the molecular formula C8H16N2O5S. It is known for its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a sulfamoyl group attached to a butanoic acid backbone, which contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-{Methyl[(methylcarbamoyl)methyl]sulfamoyl}butanoic acid typically involves multiple steps, starting with the reaction of butanoic acid with methylamine to form the corresponding amide. Subsequent reactions with chlorosulfonic acid and methyl carbamate yield the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 4-{Methyl[(methylcarbamoyl)methyl]sulfamoyl}butanoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other strong bases.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or their derivatives.
Reduction: Reduction reactions may produce alcohols or amines.
Substitution: Substitution reactions can result in the formation of various derivatives, depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, 4-{Methyl[(methylcarbamoyl)methyl]sulfamoyl}butanoic acid can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: This compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor binding assays. Its structural features allow it to interact with various biological targets.
Medicine: In the medical field, this compound may be explored for its therapeutic properties. It could be used in the development of new drugs or as a component in pharmaceutical formulations.
Industry: Industrially, this compound can be utilized in the production of agrochemicals, dyes, and other chemical products. Its versatility and reactivity make it a valuable asset in various industrial processes.
Mechanism of Action
The mechanism by which 4-{Methyl[(methylcarbamoyl)methyl]sulfamoyl}butanoic acid exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
4-Methylaminosulfonylbutanoic acid: Similar in structure but lacks the carbamoyl group.
Methyl carbamate: A simpler compound without the sulfamoyl group.
Butanoic acid derivatives: Other derivatives of butanoic acid with different functional groups.
Uniqueness: 4-{Methyl[(methylcarbamoyl)methyl]sulfamoyl}butanoic acid stands out due to its combination of sulfamoyl and carbamoyl groups, which contribute to its unique reactivity and potential applications. This combination allows for a broader range of chemical transformations and biological interactions compared to similar compounds.
Properties
IUPAC Name |
4-[methyl-[2-(methylamino)-2-oxoethyl]sulfamoyl]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O5S/c1-9-7(11)6-10(2)16(14,15)5-3-4-8(12)13/h3-6H2,1-2H3,(H,9,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKQBVQCZKQBNPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN(C)S(=O)(=O)CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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